molecular formula C10H10ClNS B2759480 4-(Thiophen-2-yl)aniline hydrochloride CAS No. 1172363-16-4; 70010-48-9

4-(Thiophen-2-yl)aniline hydrochloride

Cat. No.: B2759480
CAS No.: 1172363-16-4; 70010-48-9
M. Wt: 211.71
InChI Key: YZNMSSXLTNKKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thiophen-2-yl)aniline hydrochloride is an aromatic amine derivative characterized by a thiophene ring attached to the para position of an aniline backbone, with a hydrochloride salt formation. The base compound, 4-(Thiophen-2-yl)aniline (C₁₀H₉NS), has a molecular weight of 175.25 g/mol . The hydrochloride form enhances solubility and stability, making it suitable for synthetic applications, particularly in polymer chemistry and drug development.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-thiophen-2-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS.ClH/c11-9-5-3-8(4-6-9)10-2-1-7-12-10;/h1-7H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNMSSXLTNKKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Thiophen-2-yl)aniline hydrochloride with structurally related aniline derivatives, highlighting substituent effects on properties and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Applications/Findings References
This compound C₁₀H₁₀ClNS 211.71 (calc.) Thiophene (para) N/A Electrochromic polymers
2-Chloro-4-fluoroaniline hydrochloride C₆H₅ClFNH₂•HCl 188.02 (calc.) Cl (ortho), F (para) Green solid, 38.5% yield Intermediate for nitrone synthesis
3-Chloro-4-ethoxyaniline hydrochloride C₈H₁₁ClNO•HCl 222.11 (calc.) Cl (meta), OEt (para) N/A Pharmaceutical intermediates
4-(Methylsulfonyl)aniline hydrochloride C₇H₉NO₂S•HCl 207.67 (calc.) SO₂Me (para) White solid Lab-scale organic synthesis
4-(Trifluoromethyl)aniline hydrochloride C₇H₇F₃N•HCl 197.59 CF₃ (para) High-yield coupling reactions Agrochemical and drug synthesis
4-(Thiazol-2-yl)aniline hydrochloride C₉H₈N₂S•HCl 212.70 (calc.) Thiazole (para) N/A Bioactive molecule scaffolds

Key Comparisons:

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (EWGs) : Compounds like 4-(Trifluoromethyl)aniline hydrochloride (CF₃) and 4-(Methylsulfonyl)aniline hydrochloride (SO₂Me) exhibit enhanced electrophilicity, facilitating nucleophilic substitution or coupling reactions .
  • Electron-Donating Groups (EDGs) : Ethoxy (OEt) and thiophene substituents increase electron density, favoring polymerization (e.g., P2ThA) and electrochromic applications .

Synthetic Yields and Conditions :

  • 4-(Thiophen-2-yl)aniline derivatives are synthesized via coupling reactions (e.g., HOBt/TBTU-mediated amidation) with yields up to 90% .
  • Halogenated analogs (e.g., 2-Chloro-4-fluoroaniline hydrochloride) require harsher conditions (acid hydrolysis at 72°C) and show lower yields (~38.5%) .

Material Science Applications :

  • P2ThA’s electrochromic behavior contrasts with poly(3-thiophene-aniline) (P3ThA), where conjugation primarily occurs through the thiophene ring rather than the aniline backbone .
  • Thiazole-containing analogs (e.g., 4-(Thiazol-2-yl)aniline hydrochloride) are prioritized in drug discovery due to their bioisosteric properties .

Pharmacological Potential: 4-(PYRROLIDIN-1-YLMETHYL)ANILINE Hydrochloride (a structurally related compound) is used in bioactive molecule synthesis, highlighting the versatility of aniline hydrochlorides in medicinal chemistry .

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